

Technical Guide: Lignoceric Acid-d4-2 for Research Applications

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Compound of Interest

Compound Name: *Lignoceric acid-d4-2*

Cat. No.: *B12408793*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lignoceric acid-d4-2**, a deuterated form of lignoceric acid, for its use in research and development. This document outlines available suppliers, their stated purity levels, and a representative experimental protocol for identity and purity verification.

Introduction to Lignoceric Acid-d4-2

Lignoceric acid-d4-2 (Tetracosanoic acid-d4-2) is a stable isotope-labeled version of lignoceric acid, a 24-carbon saturated fatty acid. The deuterium labeling at the C2 position makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as metabolomics and lipidomics.^{[1][2]} Its application is particularly relevant in the study of metabolic disorders related to very-long-chain fatty acids.

Suppliers and Purity Specifications

The selection of a high-purity standard is critical for the accuracy and reproducibility of experimental results. The following table summarizes the currently available information on suppliers of **Lignoceric acid-d4-2** and their stated purity. It is imperative for researchers to obtain the lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and analytical methods used.^{[3][4]}

Supplier	Catalog Number (Example)	Stated Purity
MedchemExpress	HY-121883S4	98.0%
Marques da Silva & Neves, Lda	S000770	≥95%

Experimental Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of **Lignoceric acid-d4-2**. Fatty acids, due to their low volatility, require derivatization to be analyzed by GC-MS.^{[5][6]} The most common method is the conversion to their fatty acid methyl esters (FAMES).

1. Materials and Reagents:

- **Lignoceric acid-d4-2** sample
- Internal Standard (e.g., Heptadecanoic-d3 acid)
- Methanol, anhydrous
- Hexane, GC grade
- Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl
- Sodium sulfate, anhydrous
- GC vials with inserts

2. Derivatization to Fatty Acid Methyl Esters (FAMES):

This procedure should be performed in a fume hood.

- Accurately weigh approximately 1 mg of the **Lignoceric acid-d4-2** standard into a glass reaction vial.

- Add a known amount of the internal standard solution.
- Add 1 mL of 14% boron trifluoride-methanol solution.
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool the vial to room temperature.
- Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
- Centrifuge briefly to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMES to a clean vial.
- Dry the hexane extract over a small amount of anhydrous sodium sulfate.
- Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

The following are typical GC-MS parameters and may need to be optimized for the specific instrument and column used.

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- Column: DB-23 (60 m x 0.25 mm, 0.25 μ m) or equivalent polar capillary column suitable for FAME analysis.
- Injector Temperature: 250°C
- Injection Volume: 1 μ L (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 10°C/min to 200°C

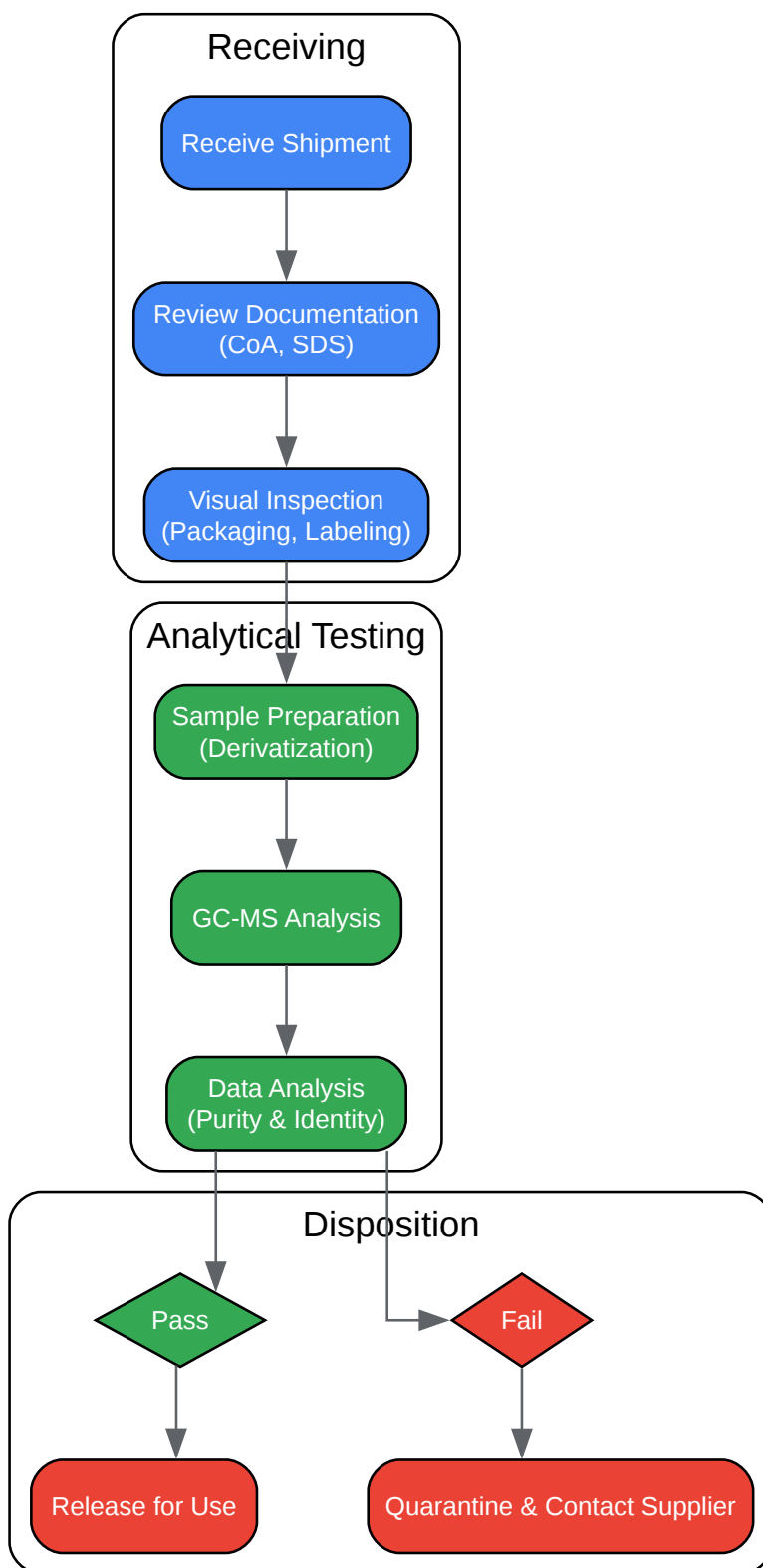
- Ramp: 5°C/min to 250°C, hold for 10 minutes
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-550

4. Data Analysis:

- Identity Confirmation: The mass spectrum of the derivatized **Lignoceric acid-d4-2** (**Lignoceric acid-d4-2** methyl ester) should be compared with a reference spectrum or theoretical fragmentation pattern. The molecular ion peak and characteristic fragment ions should be present.
- Purity Assessment: The purity is determined by calculating the area percentage of the **Lignoceric acid-d4-2** FAME peak relative to all other peaks in the chromatogram (excluding the solvent and internal standard peaks).
 - Purity (%) = (Area of **Lignoceric acid-d4-2** FAME peak / Total area of all peaks) x 100

Quality Control Workflow for Lignoceric Acid-d4-2 Standard

A robust quality control workflow is essential to ensure the reliability of research data. The following diagram illustrates a typical workflow for the receipt and verification of a chemical standard like **Lignoceric acid-d4-2**.

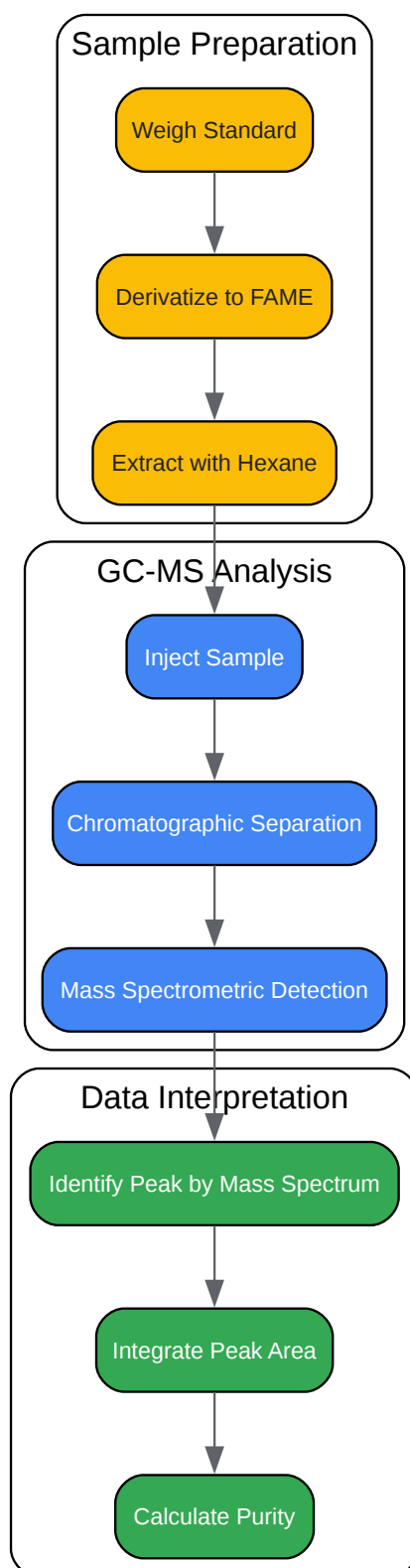


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Quality Control Workflow for **Lignoceric Acid-d4-2** Standard.

GC-MS Analysis Workflow

The following diagram details the key steps involved in the GC-MS analysis of **Lignoceric acid-d4-2**.



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GC-MS Analysis Workflow for **Lignoceric Acid-d4-2 FAME**.

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